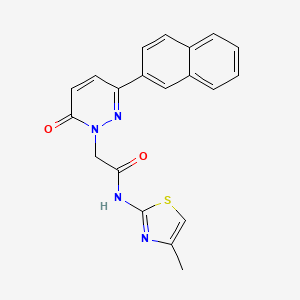

N-(4-methylthiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a naphthalen-2-yl group and an acetamide side chain linked to a 4-methylthiazol-2-yl moiety. The pyridazinone ring (C₄H₃N₂O) provides a planar, electron-deficient scaffold, while the naphthalen-2-yl group enhances hydrophobic interactions.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-12-27-20(21-13)22-18(25)11-24-19(26)9-8-17(23-24)16-7-6-14-4-2-3-5-15(14)10-16/h2-10,12H,11H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKPWDQMLGKWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, through cyclization reactions.

Introduction of the Naphthalene Moiety: This can be achieved by coupling reactions, such as Suzuki or Heck coupling, to attach the naphthalene group to the thiazole ring.

Formation of the Pyridazinone Ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors to form the pyridazinone ring.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base or acid catalyst, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications, such as in drug discovery for targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties between the target compound and analogs from the literature:

*Calculated based on formula C₂₁H₁₇N₄O₂S.

Spectral and Physicochemical Data

- IR Spectroscopy: Target compound expected to show C=O stretches at ~1670–1680 cm⁻¹ (acetamide and pyridazinone) and NH stretches at ~3290 cm⁻¹ . Naphthalen-1-yl analog () exhibits similar peaks but with distinct aromatic C-H out-of-plane bending due to naphthyl substitution .

- NMR: Pyridazinone protons resonate at δ 7.2–8.5 ppm (aromatic), while the thiazole methyl group appears at δ 2.4–2.6 ppm .

Biological Activity

N-(4-methylthiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure incorporates a thiazole ring, a naphthalene moiety, and a pyridazinone ring, which may confer distinct biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The formation of the thiazole ring is achieved through cyclization reactions starting from 4-methylthiazole. The naphthalene group is introduced via coupling reactions such as Suzuki or Heck coupling, followed by the formation of the pyridazinone ring through condensation reactions with hydrazine derivatives.

| Component | Synthesis Method |

|---|---|

| Thiazole Ring | Cyclization from 4-methylthiazole |

| Naphthalene Moiety | Suzuki/Heck coupling |

| Pyridazinone Ring | Condensation with hydrazine derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Studies suggest that this compound may modulate various signaling pathways, influencing gene expression and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation: It may act as an allosteric modulator at metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and can influence cancer cell behavior.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a study evaluated the anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 12.5 | Induces apoptosis through caspase activation |

| Compound B | C6 | 15.0 | Inhibits DNA synthesis |

Antimicrobial Activity

Additionally, compounds with similar structures have shown promising antimicrobial activities against various pathogens. This suggests that this compound could also possess antimicrobial properties.

Case Study 1: Anticancer Evaluation

In a study published in PubMed Central, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various tumor cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Screening

Another study focused on the synthesis of thiazole-containing compounds and their antimicrobial efficacy. The compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

5. Conclusion

This compound is a promising compound with potential applications in cancer therapy and antimicrobial treatment. Its unique structural features allow it to interact with various biological targets effectively. Continued research into its mechanisms of action and biological activities will be essential for developing therapeutic strategies leveraging this compound's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.